4-methyl-2-(pyridin-2-yl)-1H-imidazole-5-carboxylic acid dihydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyridine and imidazole rings, followed by the introduction of the methyl and carboxylic acid groups. The exact synthesis process would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and imidazole rings, along with the carboxylic acid group. The presence of these functional groups would likely confer specific chemical properties to the compound, such as its reactivity, polarity, and acidity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or it could react with alcohols to form esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic, and the presence of the nitrogen-containing rings could make the compound polar .Scientific Research Applications
Chemical Synthesis and Functionalization
Imidazole derivatives are versatile intermediates in organic synthesis. For instance, the experimental and theoretical studies on the functionalization reactions of related compounds highlight the possibility of converting pyrazole carboxylic acids into various derivatives through reactions with diamines or under specific conditions to form imidazo[4,5-b]pyridine derivatives. Such processes underline the adaptability of imidazole frameworks for synthesizing complex molecules (Yıldırım et al., 2005).
Development of Photocatalysts and Sensors
Imidazole and pyridine motifs are also integral to the development of materials with unique properties, such as luminescent sensors and photocatalysts. For instance, luminescent 3D lanthanide-cadmium heterometal-organic frameworks based on imidazole-dicarboxylic acid have been synthesized, showcasing excellent chemical stability and selective luminescent sensing capabilities for various cations and organic amines (Ding et al., 2017). This application is particularly relevant in environmental monitoring and the development of sensing materials.
Advances in Luminescence Sensing
Further expanding on sensor development, coordination polymers based on pyridinephenyl bifunctional ligands have demonstrated outstanding potential as luminescent sensors for detecting metal ions and antibiotics in aqueous solutions, as well as photocatalytic activities for degrading organic pollutants. These findings underscore the potential of imidazole derivatives in environmental science and analytical chemistry (Xue et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-methyl-2-pyridin-2-yl-1H-imidazole-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2.2ClH/c1-6-8(10(14)15)13-9(12-6)7-4-2-3-5-11-7;;/h2-5H,1H3,(H,12,13)(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDQDGNOSUBYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=N2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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